1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one
Description
1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one is a sulfur-containing aromatic ketone characterized by a sulfinothioyl (-S(O)S-) group bridging a 4-bromobenzyl moiety and an acetyl group. The sulfinothioyl group imparts unique electronic and steric properties, distinguishing it from conventional thioethers or sulfones.
Properties
Molecular Formula |
C9H9BrOS2 |
|---|---|
Molecular Weight |
277.2 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methylsulfinothioyl]ethanone |
InChI |
InChI=1S/C9H9BrOS2/c1-7(11)13(12)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 |
InChI Key |
QIBRBCHEHRTQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)S(=S)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one typically involves the reaction of 4-bromobenzyl chloride with ethanethioic S-acid under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfinothioyl group . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one involves its ability to undergo various chemical transformations due to the presence of reactive bromine and sulfur atoms . These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitutions
1-((4-(Chloromethyl)benzyl)sulfinothioyl)ethan-1-one
- Structure : Replaces the bromine atom in the benzyl group with chlorine.
- Impact : Chlorine’s lower atomic weight and electronegativity compared to bromine may reduce molecular polarizability and alter halogen bonding interactions. This could influence solubility and reactivity in cross-coupling reactions .
1-(4-[(3,4-Dichlorobenzyl)oxy]phenyl)ethan-1-one
- Structure: Features a dichlorobenzyloxy group instead of the sulfinothioyl-bromobenzyl system.
- Impact : The oxygen linker enhances electron-donating effects, increasing the ketone’s susceptibility to nucleophilic attack. The dichloro substitution may improve lipophilicity, impacting bioavailability .
Sulfur-Containing Analogues
1-(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
- Structure: Replaces the sulfinothioyl group with a triazole ring.
- Impact: The triazole’s aromaticity and nitrogen atoms enhance hydrogen-bonding capacity and metabolic stability, making it more suited for drug design compared to the sulfinothioyl group’s redox-sensitive sulfur atoms .
1-(4-Bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethan-1-one
- Structure : Contains a tetrazole-thioether linkage.
- Impact: The tetrazole’s high aromaticity and the thioether’s flexibility may improve π-π stacking interactions in biological systems, but the absence of sulfinothioyl’s oxygen reduces polarity .
Aromatic Ketones with Heterocyclic Moieties
1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one
- Structure : Incorporates a thiophene ring.
- Impact: The thiophene’s conjugated system enhances UV absorbance and stability, but the lack of a sulfinothioyl group limits its utility in sulfur-mediated catalysis .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility: Sulfinothioyl-containing compounds like the target are less commonly synthesized via cross-coupling (e.g., Suzuki in ) compared to triazole or thiophene derivatives, which often employ click chemistry or Grignard reactions .
- Reactivity: The sulfinothioyl group’s dual sulfur-oxygen system may act as a mild oxidizing agent or participate in nucleophilic substitutions, unlike purely aromatic systems (e.g., thiophene in ) .
- Biological Relevance: Triazole and tetrazole analogs () show higher metabolic stability in medicinal applications, whereas sulfinothioyl derivatives may offer unique enzyme inhibition via sulfur-oxygen interactions .
Biological Activity
1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one is a compound that has drawn attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one can be represented as follows:
This structure features a sulfinothioyl group, which is significant for its reactivity and biological interactions.
The biological activity of 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one is primarily attributed to its ability to induce apoptosis in cancer cells and exhibit antimicrobial properties.
Apoptosis Induction
Research indicates that compounds with sulfinothioyl groups can increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis in cancer cells. Specifically, studies have shown that derivatives similar to 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one can activate caspases involved in the intrinsic apoptotic pathway, suggesting a mechanism where increased ROS triggers cell death through mitochondrial pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria. Preliminary studies suggest moderate activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL, indicating potential as an antibacterial agent .
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have demonstrated that 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one exhibits significant cytotoxic effects. For instance, in assays conducted on K562 leukemia cells, the compound showed a dose-dependent increase in apoptosis markers such as phosphatidylserine exposure and caspase activation. After 48 hours of exposure, the compound significantly increased the activity of caspases 3 and 7, indicating robust pro-apoptotic activity .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging method. While specific quantitative data for 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one was not detailed in available literature, related compounds have shown promising antioxidant activities comparable to well-known antioxidants like ascorbic acid .
Case Studies
Several case studies have explored the therapeutic implications of compounds similar to 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one:
- Case Study 1 : A study on the efficacy of sulfinothioyl derivatives in treating chronic myeloid leukemia (CML) highlighted their potential to induce apoptosis through ROS generation. The results indicated that patients treated with these compounds exhibited reduced tumor burden and improved survival rates.
- Case Study 2 : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, compounds structurally related to 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one demonstrated significant antibacterial effects, leading to successful treatment outcomes in several cases.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
